molecular formula C16H22N4O4S B1229387 Acetiamine CAS No. 299-89-8

Acetiamine

Cat. No.: B1229387
CAS No.: 299-89-8
M. Wt: 366.4 g/mol
InChI Key: ISIPQAHMLLFSFR-XNTDXEJSSA-N
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Description

Acetiamine, also known as ethanamide, is an organic compound with the chemical formula CH₃CONH₂. It is derived from acetic acid and is a colorless, hygroscopic solid. This compound is used in various industrial applications, including as a plasticizer and solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetiamine can be synthesized in the laboratory through several methods:

    Dehydration of Ammonium Acetate: Heating ammonium acetate results in the formation of this compound and water[ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]

    Ammonolysis of Acetylacetone: This compound can be obtained via ammonolysis of acetylacetone under reductive amination conditions.

    Hydration of Acetonitrile: Acetonitrile, a byproduct of acrylonitrile production, can be hydrated to produce this compound[ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]

Industrial Production Methods

In industrial settings, this compound is commonly produced by the dehydration of ammonium acetate or the hydration of acetonitrile .

Chemical Reactions Analysis

Types of Reactions

Acetiamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce acetic acid and nitrogen gas.

    Reduction: Reduction of this compound can yield ethylamine.

    Substitution: this compound can participate in substitution reactions, such as the formation of N-substituted acetamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Acetic acid and nitrogen gas.

    Reduction: Ethylamine.

    Substitution: N-substituted acetamides.

Scientific Research Applications

Acetiamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetiamine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the production of other compounds. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: More widely used as a solvent but not derived from acetiamine.

    Acetone: Has two methyl groups on either side of the carbonyl group, unlike this compound.

    Urea: Contains two amide groups, whereas this compound has one.

Uniqueness

This compound is unique due to its specific chemical structure and properties, making it suitable for particular industrial and research applications .

Properties

CAS No.

299-89-8

Molecular Formula

C16H22N4O4S

Molecular Weight

366.4 g/mol

IUPAC Name

[(E)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate

InChI

InChI=1S/C16H22N4O4S/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19)/b15-10+

InChI Key

ISIPQAHMLLFSFR-XNTDXEJSSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C)/SC(=O)C)/C

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C

Synonyms

diacetylthiamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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